5-Hydroxy-benzene-1,3-dicarbaldehyde
Overview
Description
5-Hydroxy-benzene-1,3-dicarbaldehyde (5-HBDC) is a highly versatile compound that has been extensively studied in the scientific community due to its numerous applications in synthetic organic chemistry, biochemistry, and medicinal chemistry. 5-HBDC is a key intermediate in the synthesis of a wide variety of compounds, including pharmaceuticals, fragrances, and dyes. It has also been shown to have potential applications in the fields of nanotechnology, catalysis, and materials science. In addition, 5-HBDC has been studied for its biochemical and physiological effects, as well as its mechanism of action in laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
- 5-Hydroxy-benzene-1,3-dicarbaldehyde derivatives, such as 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde, have been synthesized and structurally characterized by single crystal X-ray diffraction (Huang, Shi, Li, & Zhu, 2007).
Chemical Reactions and Complex Formation
- The compound reacts with ethane-1,2-diamine, trans-cyclohexane-1,2-diamine, and N-(2-aminoethyl)ethane-1,2-diamine, demonstrating unique cyclocondensation processes (Shokova & Kovalev, 2008).
- Dinuclear copper(II) complexes mediate regioselective aldol-type condensation of 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde, indicating its potential in metal-catalyzed organic transformations (Adhikary, Biswas, & Nag, 1987).
Electron Exchange Studies
- It has been involved in studies of intramolecular electron exchange, particularly the radical-anion of benzene-1,3-dicarbaldehyde, providing insights into its behavior in different solvent environments (Shohoji, Herold, Novais, & Steenken, 1986).
Spectral and Quantum-Chemical Investigations
- Spectral and quantum-chemical investigations of hydroxy-substituted derivatives of benzene-1,3-dicarbaldehyde have revealed insights into intramolecular hydrogen bonds and tautomerism in such compounds (Mezheritskii et al., 2012).
Synthesis Improvement Methods
- Improved methods for synthesizing substituted benzene-1,2-dicarbaldehydes have been developed, indicating the versatility of this chemical structure in synthetic chemistry (Peter, Der-Haw, Kaitao, & Neelakandha, 2007).
Composite Material Development
- The compound has been used in the preparation of composite materials, showcasing its potential in material science and engineering (Kubo et al., 2005).
Metal Ion Transport
- Derivatives of this compound have been used as tweezer ligands for pH-regulated selective metal ion transport, highlighting its application in separation processes (Ameerunisha & Zacharias, 1995).
Safety and Hazards
Future Directions
Covalent organic frameworks (COFs), which can be synthesized using compounds like 5-Hydroxy-benzene-1,3-dicarbaldehyde, have promising potential for real-world applications . They can be used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .
properties
IUPAC Name |
5-hydroxybenzene-1,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXGWECICDYSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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